molecular formula C15H17ClN2O2 B14700311 1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- CAS No. 22272-09-9

1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)-

Cat. No.: B14700311
CAS No.: 22272-09-9
M. Wt: 292.76 g/mol
InChI Key: FLTZGMPLSGEVAO-UHFFFAOYSA-N
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Description

1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- is a synthetic organic compound derived from the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group and a dimethylamino propylamino group attached to the naphthoquinone core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.

    Amination: The dimethylamino propylamino group is introduced via nucleophilic substitution using 3-(dimethylamino)propylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- undergoes various chemical reactions, including:

    Oxidation: The quinone core can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular respiration and DNA synthesis, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-dodecylamino-1,4-naphthoquinone
  • 2-Chloro-3-(cyclohexylamino)-1,4-naphthoquinone
  • 2-Chloro-3-(phenethylamino)-1,4-naphthoquinone
  • 2-Chloro-3-dimethylamino-1,4-naphthoquinone

Uniqueness

1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- is unique due to the presence of the dimethylamino propylamino group, which imparts distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives. This structural feature enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.

Properties

CAS No.

22272-09-9

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

2-chloro-3-[3-(dimethylamino)propylamino]naphthalene-1,4-dione

InChI

InChI=1S/C15H17ClN2O2/c1-18(2)9-5-8-17-13-12(16)14(19)10-6-3-4-7-11(10)15(13)20/h3-4,6-7,17H,5,8-9H2,1-2H3

InChI Key

FLTZGMPLSGEVAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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